7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS: 93587-24-7) is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core substituted with bromine at position 7 and a methyl group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and kinase inhibitor development . Its molecular formula is C₇H₆BrN₃O, with a molecular weight of 244.05 g/mol. The bromine atom enhances electrophilicity, while the methyl group increases lipophilicity, influencing both reactivity and biological interactions .
Properties
IUPAC Name |
7-bromo-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-3-10-5-4(8)2-9-6(5)7(12)11-3/h2,9H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRMBHRNFRATHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40535801 | |
| Record name | 7-Bromo-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40535801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93587-24-7 | |
| Record name | 7-Bromo-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40535801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the bromination of a pyrrolo[3,2-d]pyrimidine precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the selective bromination at the 7-position of the pyrrolo[3,2-d]pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Chemical Biology: It serves as a probe to investigate biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as kinases or receptors. The bromine atom at the 7-position and the pyrrolo[3,2-d]pyrimidine core allow it to fit into the active sites of these targets, inhibiting their activity and modulating downstream signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Key structural analogs and their similarity scores (based on ):
| Compound Name | CAS Number | Similarity Score | Key Substituents |
|---|---|---|---|
| 7-Bromo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | 919278-72-1 | 0.81 | Br (position 7) |
| 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | - | 0.74 | CH₃ (position 5) |
| Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | 93587-23-6 | 0.66 | COOEt (position 7) |
Key Observations :
- Bromine at position 7 (as in the target compound) increases molecular weight and polarizability compared to methyl or ester substituents.
- The methyl group at position 2 in the target compound enhances steric hindrance compared to analogs with substituents at positions 5 or 7 .
Comparison with Analog Syntheses :
Reactivity Trends :
- Bromination at position 7 is more efficient under mild conditions (e.g., NBS/DCM) compared to chlorination requiring POCl₃ .
Kinase Inhibition :
- XL413: A benzofuropyrimidinone kinase inhibitor, demonstrating the role of halogenated substituents in target binding .
Safety Profiles : 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine requires stringent handling (e.g., PPE, ventilation), suggesting brominated analogs may pose similar hazards .
Biological Activity
7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS No. 93587-24-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique pyrrolo[3,2-d]pyrimidine core structure, which is known for its interaction with various biological targets, particularly kinases and receptors. The following sections discuss its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 228.05 g/mol
- Density : 2.04 g/cm³ (predicted)
- pKa : 11.33 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various kinases involved in critical signaling pathways, leading to potential therapeutic effects against cancer and other diseases. The bromine atom at the 7-position enhances its reactivity and binding affinity to these targets, modulating downstream signaling pathways .
Anticancer Properties
Recent studies have demonstrated the compound's potent anticancer activity against several cancer cell lines. For instance, in a study evaluating pyrrolo[2,3-d]pyrimidine derivatives, compounds similar to this compound exhibited significant cytotoxic effects with IC values ranging from 29 to 59 µM against various cancer cell lines . Notably:
- Cell Lines Tested : HepG2 (liver cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and others.
- Mechanism : Induction of cell cycle arrest and apoptosis was observed, with increased expression of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic Bcl-2 .
Structure-Activity Relationship
The structure of this compound contributes significantly to its biological activity:
- Bromine Substituent : Enhances reactivity and interaction with biological targets.
- Methyl Group : Influences binding affinity and selectivity compared to related compounds lacking these substituents .
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Key Features | IC (µM) |
|---|---|---|
| 7-Bromo-1H-pyrrolo[3,2-d]pyrimidine | Lacks methyl group; reduced binding affinity | Higher than 59 |
| 2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | Lacks bromine; less reactive | Higher than 59 |
| This compound | Unique combination enhancing reactivity | 29 - 59 |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives based on the pyrrolo[3,2-d]pyrimidine scaffold:
- Study on Kinase Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit multiple tyrosine kinases. The most potent compound exhibited IC values comparable to established kinase inhibitors like sunitinib .
- Cell Cycle Analysis : Flow cytometry studies indicated that treatment with similar compounds led to an increase in G1 phase cells while decreasing S and G2/M phase cells, suggesting an antiproliferative effect .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
